2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride
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Overview
Description
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a hydroxymethyl group and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the piperidine ring, which can be achieved using formaldehyde and a reducing agent such as sodium borohydride.
Attachment of the Isonicotinonitrile Moiety: The isonicotinonitrile group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with isonicotinonitrile under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and isonicotinonitrile groups can form hydrogen bonds or engage in hydrophobic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile: The non-hydrochloride form of the compound.
4-(Hydroxymethyl)piperidine: Lacks the isonicotinonitrile group.
Isonicotinonitrile: Lacks the piperidine ring and hydroxymethyl group.
Uniqueness
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine ring and the isonicotinonitrile moiety allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-11-1-4-14-12(7-11)15-5-2-10(9-16)3-6-15;/h1,4,7,10,16H,2-3,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVQMHNUGASRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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